molecular formula C17H16Cl2F2N2O2S B4754080 1-(2,4-dichlorobenzyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine

1-(2,4-dichlorobenzyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine

Cat. No.: B4754080
M. Wt: 421.3 g/mol
InChI Key: CYLKWFUZMQHLER-UHFFFAOYSA-N
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Description

1-(2,4-dichlorobenzyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dichlorobenzyl group and a 3,4-difluorophenylsulfonyl group

Preparation Methods

The synthesis of 1-(2,4-dichlorobenzyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 2,4-dichlorobenzyl Group: This step involves the nucleophilic substitution of the piperazine nitrogen with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the 3,4-difluorophenylsulfonyl Group: The final step involves the sulfonylation of the piperazine derivative with 3,4-difluorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2,4-dichlorobenzyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, and various solvents like dichloromethane, ethanol, and acetonitrile. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,4-dichlorobenzyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, and membrane integrity.

The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-(2,4-dichlorobenzyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine can be compared with other similar compounds, such as:

    1-(2,4-dichlorobenzyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine: Similar structure but with different halogen substitutions, leading to variations in chemical reactivity and biological activity.

    1-(2,4-difluorobenzyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine: Differences in the position and type of halogen atoms can affect the compound’s properties and applications.

    1-(2,4-dichlorobenzyl)-4-[(3,4-difluorophenyl)sulfonyl]morpholine: A related compound with a morpholine ring instead of a piperazine ring, resulting in distinct chemical and biological characteristics.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-4-(3,4-difluorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2F2N2O2S/c18-13-2-1-12(15(19)9-13)11-22-5-7-23(8-6-22)26(24,25)14-3-4-16(20)17(21)10-14/h1-4,9-10H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLKWFUZMQHLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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